molecular formula C19H12N4O7 B11110825 2-[(2-methoxyphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[(2-methoxyphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11110825
M. Wt: 408.3 g/mol
InChI Key: IPNNWKVRJGDQJL-UHFFFAOYSA-N
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Description

2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE, typically involves multi-step processes. Common synthetic routes include:

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed cyclization, are commonly used .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities .

Scientific Research Applications

2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHOXYANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and nitro groups enhances its reactivity and potential as a therapeutic agent .

Properties

Molecular Formula

C19H12N4O7

Molecular Weight

408.3 g/mol

IUPAC Name

2-(2-methoxyanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N4O7/c1-30-15-5-3-2-4-12(15)20-21-18(24)10-6-8-13(22(26)27)17-14(23(28)29)9-7-11(16(10)17)19(21)25/h2-9,20H,1H3

InChI Key

IPNNWKVRJGDQJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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